6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Description
BenchChem offers high-quality 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNWHDIBDUYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155000-06-8 | |
| Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine and amino functional groups can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of a specific derivative, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, a compound of interest for further investigation in drug discovery. We will delve into a plausible synthetic route, detailed analytical characterization, and explore its potential therapeutic applications based on the established bioactivity of related analogs.
Introduction: The Significance of the Fluorinated Aminotetrahydroquinolinone Scaffold
The quinoline and its saturated analog, tetrahydroquinoline, are heterocyclic systems of paramount importance in the development of therapeutic agents.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Specifically, in the context of quinolones, a fluorine atom at the C-6 position has been shown to significantly improve DNA gyrase inhibition, a key mechanism for antibacterial activity.[3]
The addition of an amino group can further enhance the pharmacological profile by providing a site for hydrogen bonding, which can be crucial for target interaction, and by influencing the electronic properties of the aromatic ring. The lactam functionality within the tetrahydroquinoline core introduces a polar amide bond, which can impact solubility and provide additional points for molecular recognition.
This guide focuses on the specific molecule, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, which combines these key structural features. While specific data for this compound is limited in publicly accessible literature, its structural components suggest significant potential for biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1155000-06-8 | [4] |
| Molecular Formula | C₉H₉FN₂O | [4] |
| Molecular Weight | 180.18 g/mol | [4] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | - |
| SMILES | C1CC(=O)NC2=CC(=C(C=C21)N)F | [4] |
Synthesis and Mechanistic Rationale
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
"6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound featuring a tetrahydroquinolin-2-one core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in numerous synthetic pharmaceuticals, including antiviral and antiarrhythmic drugs.[1] The strategic placement of an amino group at the 6-position and a fluorine atom at the 7-position on this scaffold offers unique opportunities for modulating its physicochemical properties and biological activity. The electron-donating amino group and the electron-withdrawing fluorine atom can significantly influence the molecule's reactivity, binding interactions with biological targets, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, its potential synthetic pathways, reactivity, and its promising applications in the field of drug development.
Physicochemical Properties: A Data-Driven Overview
Precise experimental data for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not extensively reported in publicly available literature. However, we can infer and predict its key properties based on its structural analogues and the fundamental principles of organic chemistry.
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₉FN₂O | - |
| Molecular Weight | 180.18 g/mol | - |
| CAS Number | 1155000-06-8 | - |
| Appearance | Predicted to be a solid at room temperature. | Based on the melting point of the related compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline (32-34°C).[2] |
| Melting Point | Not experimentally determined. Predicted to be higher than 34°C. | The presence of the polar amino and lactam functional groups would likely increase intermolecular forces, leading to a higher melting point compared to 6-Fluoro-1,2,3,4-tetrahydroquinoline. |
| Boiling Point | Not experimentally determined. | Due to its relatively high molecular weight and polar functional groups, it is expected to have a high boiling point, likely decomposing before boiling under atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The aromatic core contributes to hydrophobicity, while the amino and lactam groups can participate in hydrogen bonding, providing some polarity. The parent 1,2,3,4-Tetrahydroquinoline scaffold is noted for its good solubility.[3] |
| pKa | Not experimentally determined. | The basicity of the amino group is expected to be reduced due to the electron-withdrawing effect of the adjacent fluorine atom and the overall aromatic system. The lactam amide proton is weakly acidic. |
Synthesis and Reactivity: Constructing and Utilizing the Core Scaffold
Proposed Synthetic Pathway
A potential synthetic approach could commence with a suitably substituted aniline derivative, followed by cyclization to form the tetrahydroquinolin-2-one core. Subsequent functional group interconversions would then lead to the target molecule.
Caption: Proposed synthetic pathway for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Experimental Protocol: A Generalized Approach
-
Amide Formation: A substituted aniline is reacted with a suitable acryloyl chloride derivative in the presence of a base to form the corresponding acrylamide intermediate.
-
Intramolecular Cyclization: The acrylamide intermediate undergoes an intramolecular Friedel-Crafts-type cyclization reaction, typically catalyzed by a Lewis acid such as aluminum chloride, to form the tetrahydroquinolin-2-one ring system.
-
Nitration: The aromatic ring of the tetrahydroquinolin-2-one is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The directing effects of the existing substituents will determine the position of nitration.
-
Reduction: The nitro group is subsequently reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
This proposed pathway is a logical sequence based on fundamental organic reactions. The specific starting materials and reaction conditions would require experimental optimization to achieve a viable synthesis of the target compound.
Chemical Reactivity
The reactivity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is governed by its key functional groups:
-
Aromatic Amino Group: The primary amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. Its reactivity will be influenced by the electronic effects of the fluorine atom and the lactam ring.
-
Aromatic Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, it can influence the acidity and basicity of nearby functional groups and serve as a site for metabolic blocking in drug design.
-
Lactam (Amide) Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom of the lactam is generally non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. The carbonyl group can act as a hydrogen bond acceptor.
Applications in Drug Discovery and Development: A Scaffold of Opportunity
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of tetrahydroquinoline have shown a wide range of pharmacological activities.[5]
Potential Therapeutic Areas
-
Oncology: The tetrahydroquinoline core has been identified in compounds that act as potent inhibitors of the NF-κB signaling pathway, which is often dysregulated in cancer.[4] Furthermore, some derivatives have been investigated as mTOR inhibitors for the treatment of lung cancer.[6]
-
Infectious Diseases: The broader quinoline class of compounds has a long history in the treatment of infectious diseases, with fluoroquinolones being a well-known class of antibiotics. While the target compound is not a fluoroquinolone antibiotic, the underlying scaffold suggests potential for derivatization to explore antibacterial or antiviral activities.
-
Neurodegenerative Diseases: The 1,2,3,4-tetrahydroquinoline structure is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]
The presence of the amino and fluoro substituents on the 6- and 7-positions of the tetrahydroquinolin-2-one core in the title compound provides medicinal chemists with valuable handles for structure-activity relationship (SAR) studies. The amino group can be functionalized to introduce various side chains to optimize target binding and pharmacokinetic properties, while the fluorine atom can enhance metabolic stability and binding affinity.
Safety and Handling: A Commitment to Laboratory Safety
As a research chemical, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Caption: Recommended safety workflow for handling 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Conclusion: A Versatile Building Block for Future Discoveries
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents a promising, yet underexplored, chemical entity. Its substituted tetrahydroquinolin-2-one core provides a robust platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of amino and fluoro groups offers significant potential for fine-tuning its pharmacological profile. While further experimental investigation is required to fully elucidate its physical, chemical, and biological properties, this technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this versatile scaffold. The insights into its predicted properties, potential synthetic strategies, and likely applications are intended to stimulate further research and development in this exciting area of medicinal chemistry.
References
-
Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv., 2021, 11, 15777-15804. Available from: [Link]
-
Valderrama, J. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011, 16(5), 4164-4204. Available from: [Link]
-
PubChem. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. PubChem Compound Database; CID=591684. Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. PubChem Compound Database; CID=69460. Available from: [Link]
-
ResearchGate. Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. Available from: [Link]
-
A-Z Chemistry. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available from: [Link]
-
Ali, M. R., et al. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 2016, 21(5), 629. Available from: [Link]
-
Taylor & Francis Online. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available from: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Introduction
In the landscape of modern drug discovery and development, the detailed structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating quinoline scaffolds, are of significant interest due to their prevalence in bioactive molecules. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one , a substituted tetrahydroquinolinone with potential applications in medicinal chemistry. The strategic placement of an amino group and a fluorine atom on the aromatic ring is anticipated to modulate its physicochemical and pharmacological properties.
The molecular formula for this compound is C₉H₉FN₂O, and its molecular weight is 180.18 g/mol . The CAS number is 1155000-06-8[1]. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with structurally related compounds to provide a comprehensive spectroscopic blueprint. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.
We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation of the expected spectral features. Furthermore, this guide will outline the standard experimental protocols for acquiring such data, ensuring a self-validating system for future empirical studies.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic output. The structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is presented below, with a numbering system that will be used for the assignment of NMR signals.
Caption: Molecular structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling patterns.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH and -NH₂). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.
-
Filter the solution into a standard 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents, as well as the amide functionality within the heterocyclic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 (NH) | ~10.0 | Singlet (broad) | - | Amide proton, deshielded by the carbonyl group and its position within the heterocyclic ring. Broadness is due to quadrupole effects of the nitrogen and potential solvent exchange. |
| H-5 | ~6.8 | Doublet | ~2.0 (⁴JHF) | Aromatic proton ortho to the amino group and meta to the fluorine. The small coupling is due to the through-space interaction with the fluorine atom. |
| H-8 | ~6.5 | Doublet | ~9.0 (³JHH) | Aromatic proton ortho to the fluorine and meta to the amino group, coupled to H-5. |
| -NH₂ | ~5.0 | Singlet (broad) | - | Amino group protons, chemical shift is highly dependent on solvent and concentration. Broadness is due to exchange. |
| H-3 | ~2.8 | Triplet | ~7.0 | Methylene protons adjacent to the carbonyl group, appearing as a triplet due to coupling with H-4. |
| H-4 | ~2.5 | Triplet | ~7.0 | Methylene protons adjacent to the aromatic ring, appearing as a triplet due to coupling with H-3. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Data for the parent 1,2,3,4-tetrahydroquinoline shows aromatic protons in the range of 6.4-7.0 ppm and aliphatic protons between 1.9 and 3.3 ppm[1].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 (C=O) | ~170 | Carbonyl carbon of the amide, highly deshielded. |
| C-7 (C-F) | ~150 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| C-6 (C-NH₂) | ~140 | Aromatic carbon bonded to the amino group. |
| C-8a | ~130 | Quaternary aromatic carbon at the ring junction. |
| C-5 | ~115 (d, ²JCF ≈ 20 Hz) | Aromatic carbon ortho to the fluorine, showing a smaller two-bond coupling. |
| C-8 | ~110 | Aromatic carbon. |
| C-4a | ~125 | Quaternary aromatic carbon at the ring junction. |
| C-4 | ~30 | Aliphatic carbon adjacent to the aromatic ring. |
| C-3 | ~35 | Aliphatic carbon adjacent to the carbonyl group. |
Note: Aromatic carbons in substituted benzenes typically resonate between 110 and 160 ppm[2]. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: IR Spectroscopy
1. Sample Preparation:
-
For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample spectrum to subtract any atmospheric or instrumental interferences.
Predicted IR Absorption Bands
The IR spectrum of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Amide) | 3300 - 3100 | Medium, Broad | Secondary Amide (-NH) |
| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands) | Primary Amine (-NH₂) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Aromatic C-H |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Aliphatic C-H |
| C=O Stretch (Amide) | 1680 - 1650 | Strong | Amide Carbonyl |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Aromatic Ring |
| N-H Bend (Amine) | 1650 - 1580 | Medium | Primary Amine (-NH₂) |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | Aromatic C-N |
| C-F Stretch | 1250 - 1000 | Strong | Carbon-Fluorine Bond |
Note: The N-H stretching bands of the primary amine are expected as two distinct peaks (asymmetric and symmetric stretching)[3][4][5]. The amide N-H stretch will likely be a broader band. The strong amide C=O stretch is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry
1. Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a compound of this nature, LC-MS with electrospray ionization (ESI) is a common and effective method.
2. Ionization:
-
Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule due to the presence of the basic amino group and the amide nitrogen, which can be readily protonated.
3. Mass Analysis:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure of the molecule.
Predicted Mass Spectrum and Fragmentation
The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181.07. High-resolution mass spectrometry would yield a more precise mass, confirming the molecular formula C₉H₁₀FN₂O⁺.
The fragmentation of the parent ion in an MS/MS experiment can provide valuable structural information. A proposed fragmentation pathway is illustrated below.
Caption: Proposed key fragmentation pathways for the [M+H]⁺ ion of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Interpretation of Fragmentation:
-
Loss of CO (m/z 153): A common fragmentation for lactams, involving the cleavage of the amide bond and loss of carbon monoxide.
-
Loss of Ethylene (m/z 153): Retro-Diels-Alder type fragmentation of the tetrahydroquinoline ring can lead to the loss of ethylene.
-
Loss of Ammonia (m/z 164): Elimination of the amino group as ammonia.
-
Loss of HF (m/z 161): Elimination of hydrogen fluoride from the molecule.
The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment. The study of fragmentation patterns of related tetrahydroquinolines can provide further insights into the expected fragmentation behavior[6].
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. By integrating predictive tools with established spectroscopic principles and data from analogous structures, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the unambiguous identification and further investigation of this and structurally related compounds. The interplay of the amino, fluoro, and lactam functionalities presents a unique spectroscopic signature that, once confirmed experimentally, will be a key identifier for this novel heterocyclic entity.
References
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Duffield, A. M., & Djerassi, C. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
University of Colorado Boulder. IR: amines. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
Sources
- 1. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the Potential Biological Activity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Foreword: Unveiling the Potential of a Novel Scaffold
The quinoline and tetrahydroquinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5] The specific compound, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, while not extensively documented in current literature, presents a compelling case for investigation. Its unique substitution pattern—an amino group at position 6, a fluorine atom at position 7, and a lactam function within the tetrahydroquinoline framework—suggests a confluence of functionalities that could translate into significant pharmacological effects. This guide aims to provide a comprehensive exploration of the potential biological activities of this molecule, drawing upon established knowledge of related compounds and proposing a rigorous, multi-faceted research plan for its characterization. Our intended audience is researchers, scientists, and drug development professionals who are poised to explore the therapeutic promise of novel chemical entities.
Structural Rationale and Predicted Biological Landscape
The chemical architecture of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one offers several clues to its potential bioactivity:
-
The Quinolinone Core: The quinolinone scaffold is a recurring motif in compounds targeting a variety of diseases.[1][3] Notably, derivatives of this core have been developed as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in several cancers.[6]
-
The Tetrahydroquinoline Moiety: The saturated heterocyclic portion of the molecule imparts three-dimensionality, which can be crucial for specific interactions with biological targets. Tetrahydroquinoline derivatives have been associated with a range of activities, including antiproliferative effects against cancer cells and neuroprotective properties.[7][8][9]
-
The 6-Amino Group: The presence of an amino group at this position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds with target proteins. In related isoquinoline compounds, amino groups at positions 6 and 7 are features of kinase inhibitors.[10]
-
The 7-Fluoro Substituent: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[11][12][13] In the context of quinolones, fluorine substitution is a hallmark of the potent fluoroquinolone class of antibiotics.[11][14]
Based on this structural analysis, we can hypothesize that 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may possess anticancer, antibacterial, and neuroprotective activities. The following sections will delve into these possibilities and outline a comprehensive strategy for their investigation.
Potential Anticancer Activity: A Multi-pronged Approach
The quinoline and tetrahydroquinoline scaffolds are well-represented in the landscape of anticancer drug discovery.[3][4][8] We propose investigating the potential of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one as an anticancer agent through the exploration of several plausible mechanisms of action.
Hypothesis 1: Inhibition of Protein Kinases
Many quinoline and quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[15][16][17] The amino substitution on our lead compound is reminiscent of patented 6- and 7-aminoisoquinoline kinase inhibitors.[10]
A logical first step is to screen the compound against a broad panel of cancer-relevant protein kinases.
Caption: Workflow for kinase inhibitor profiling and validation.
Detailed Protocol: Broad-Spectrum Kinase Inhibition Assay (Example: ADP-Glo™)
-
Compound Preparation: Prepare a stock solution of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in DMSO. Create a dilution series to determine the IC50 value.
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the diluted compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase to allow the reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothesis 2: Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)
The discovery of quinolinone derivatives as allosteric inhibitors of mIDH1 has opened new avenues for cancer therapy.[6] Given the structural similarity, it is plausible that our compound could exhibit similar activity.
Caption: Workflow for evaluating mIDH1 inhibitory activity.
Detailed Protocol: Cellular D-2-Hydroxyglutarate (D-2-HG) Measurement
-
Cell Culture: Culture an mIDH1-mutant cancer cell line (e.g., U87-MG with R132H mutation) in appropriate media.
-
Compound Treatment: Seed the cells in 6-well plates and treat with varying concentrations of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one for 48-72 hours.
-
Metabolite Extraction: Aspirate the media, wash the cells with ice-cold PBS, and add a cold 80% methanol solution to extract the metabolites.
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet the cell debris. Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze the D-2-HG levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Quantify the D-2-HG levels relative to an internal standard and normalize to the cell number or protein concentration. Determine the dose-dependent reduction in D-2-HG production.
Further Anticancer Investigations
Should the initial screens show promise, further studies would be warranted:
-
Apoptosis and Cell Cycle Analysis: Investigate the induction of apoptosis (e.g., via Annexin V/PI staining) and cell cycle arrest (e.g., via flow cytometry) in sensitive cancer cell lines. Tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells.[8]
-
In Vivo Xenograft Models: Evaluate the anti-tumor efficacy of the compound in a relevant mouse xenograft model.
Potential Antibacterial Activity: Targeting Bacterial Proliferation
The fluoroquinolone class of antibiotics is a cornerstone of antibacterial therapy.[14] The presence of a 6-amino and 7-fluoro substitution on a quinoline-like core in our test compound strongly suggests potential antibacterial activity.
Proposed Experimental Workflow: Antibacterial Susceptibility Testing
A standard approach to assess antibacterial activity is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Caption: Workflow for antibacterial susceptibility testing.
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent and create a two-fold serial dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Potential Neuroprotective Activity
Certain tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties, potentially through mechanisms such as free radical scavenging and inhibition of glutamate-induced excitotoxicity.[9]
Proposed Experimental Workflow: In Vitro Neuroprotection Assays
Cell-based models of neuronal damage can be used to assess the neuroprotective potential of the compound.
Detailed Protocol: Glutamate-Induced Excitotoxicity Assay
-
Neuronal Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one for a defined period (e.g., 1-2 hours).
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate for 24 hours. Include a vehicle-treated control group and a glutamate-only control group.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH release assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the glutamate-only control.
Summary of Predicted Activities and Initial Screening Concentrations
The following table summarizes the hypothesized biological activities and suggested starting concentration ranges for initial screening assays.
| Potential Biological Activity | Rationale | Proposed Initial Screening Assays | Starting Concentration Range |
| Anticancer | Structural similarity to known kinase and mIDH1 inhibitors.[6][10][17] | Kinase inhibition panel, mIDH1 enzymatic assay, cancer cell line viability (MTT). | 0.01 - 100 µM |
| Antibacterial | Presence of fluoro and amino groups on a quinoline-like core.[11][14] | Broth microdilution MIC against Gram-positive and Gram-negative bacteria. | 0.1 - 128 µg/mL |
| Neuroprotective | Tetrahydroisoquinoline scaffold is known to have neuroprotective derivatives.[9] | Glutamate-induced excitotoxicity assay, oxidative stress models (e.g., H₂O₂ challenge). | 0.1 - 50 µM |
Conclusion and Future Directions
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a novel compound with significant, unexplored potential. Based on a thorough analysis of its structural features and the known biological activities of related compounds, we have outlined a comprehensive research plan to investigate its potential as an anticancer, antibacterial, and/or neuroprotective agent. The proposed workflows provide a clear and logical path for the initial characterization of this promising molecule. Positive results from these initial studies would pave the way for more in-depth mechanistic studies, lead optimization, and eventual preclinical development. The journey from a novel molecule to a potential therapeutic is long and challenging, but the scientific rationale for embarking on this exploration with 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is undeniably strong.
References
- US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google P
- An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline - RSC Publishing. (URL: )
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: )
- 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | 1155000-06-8 - ChemicalBook. (URL: )
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed. (URL: [Link])
-
Quinoline derivative and their pharmacological & medicinal potential | International journal of health sciences - ScienceScholar. (URL: [Link])
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC - PubMed Central. (URL: [Link])
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (URL: [Link])
-
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline - PubChem. (URL: [Link])
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. (URL: [Link])
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: [Link])
-
Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors - PubMed. (URL: [Link])
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed. (URL: [Link])
-
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed. (URL: [Link])
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (URL: [Link])
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - ResearchGate. (URL: [Link])
-
The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. (URL: [Link])
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - orientjchem.org. (URL: [Link])
-
Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (URL: [Link])
-
Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (URL: [Link])
-
Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity - ResearchGate. (URL: [Link])
-
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])
-
(12) United States Patent - Googleapis.com. (URL: [Link])
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
- WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google P
-
6-Amino-1-propyl-1,2,3,4-tetrahydroquinolin-2-one | C12H16N2O - PubChem. (URL: [Link])
Sources
- 1. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. jddtonline.info [jddtonline.info]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]
- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
STAFFORD, VA – January 28, 2026 – In the intricate landscape of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. Among these, the 1,2,3,4-tetrahydroquinoline core has emerged as a privileged structure, present in a multitude of biologically active compounds.[1][2] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the synthesis, chemical properties, and burgeoning role of a specific, highly functionalized derivative: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one . We will explore its significance as a key building block in the generation of novel therapeutic agents, with a particular focus on its incorporation into kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.
The Tetrahydroquinoline Scaffold: A Foundation of Therapeutic Potential
The 1,2,3,4-tetrahydroquinoline nucleus is a recurring motif in a vast array of synthetic pharmaceuticals.[2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. Derivatives of this scaffold have demonstrated a remarkable breadth of biological effects, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, and anti-HIV activities.[1] Marketed drugs such as the antiarrhythmic agent Nicainoprol and the schistosomicide Oxamniquine feature this core structure, underscoring its clinical relevance.[2]
The introduction of a fluorine atom onto the tetrahydroquinoline ring, as seen in our molecule of interest, is a well-established strategy in medicinal chemistry to enhance key drug-like properties. Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups, thereby influencing pharmacokinetic profiles.[3]
Physicochemical Properties and Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
The subject of this guide, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, is a crystalline solid with the molecular formula C₉H₉FN₂O and a molecular weight of 180.18 g/mol .[4] Its structure is characterized by the presence of an amino group at the 6-position and a fluorine atom at the 7-position of the tetrahydroquinolin-2-one core. This specific arrangement of functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of more complex molecules.
A common synthetic route to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves a multi-step process, often starting from a readily available substituted aniline. A representative synthetic workflow is outlined below:
Figure 1: A generalized synthetic workflow for the preparation of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Experimental Protocol: Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one from its Nitro Precursor
This protocol outlines the reduction of the nitro group in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one to yield the corresponding amine. This is a critical step in the synthesis of the target intermediate.
Materials:
-
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A reaction vessel is charged with iron powder and a solution of ammonium chloride in water. The mixture is heated to approximately 80°C with stirring.
-
A solution of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one in DMF is added dropwise to the heated reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid iron salts.
-
The filtrate is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, which can be further purified by column chromatography or recrystallization.[5]
Application in the Synthesis of Kinase Inhibitors
The strategic placement of the amino and fluoro groups on the tetrahydroquinolin-2-one scaffold makes it a particularly attractive building block for the synthesis of kinase inhibitors. The amino group serves as a key handle for introducing various side chains and pharmacophoric elements through amide bond formation or other coupling reactions. The fluorine atom, as previously mentioned, can enhance binding affinity and improve metabolic stability.
A notable application of this intermediate is in the development of novel protein kinase inhibitors, which are crucial in cancer therapy.[6]
Figure 2: General scheme for the utilization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in the synthesis of kinase inhibitors via amide coupling.
Exemplary Application: Synthesis of VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore a significant class of anti-cancer drugs. The 1H-quinolin-2-one scaffold has been identified as a promising core for the development of potent VEGFR-2 inhibitors.[7]
While a direct synthesis of a VEGFR-2 inhibitor from 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not explicitly detailed in the provided search results, the general synthetic strategies for related quinolinone-based inhibitors provide a clear blueprint for its potential application. The amino group at the 6-position can be acylated with a variety of carboxylic acids to explore the structure-activity relationship (SAR) and optimize inhibitory activity against VEGFR-2.
Table 1: Potential Modifications and their Rationale in VEGFR-2 Inhibitor Design
| Position of Modification | Functional Group Variation | Rationale for Modification |
| 6-Amino Group | Acylation with various substituted benzoic acids, heteroaromatic carboxylic acids, or aliphatic carboxylic acids. | To probe the binding pocket of the kinase and establish key interactions for improved potency and selectivity. |
| N1-Position | Alkylation or arylation. | To modulate solubility, cell permeability, and potential interactions with the hinge region of the kinase. |
| C3 and C4 Positions | Introduction of substituents. | To fine-tune the conformation of the molecule and optimize its fit within the active site. |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is a data-driven process that relies heavily on understanding the structure-activity relationship. The 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one scaffold provides a rigid core upon which systematic modifications can be made to probe the chemical space around the target kinase.
Key considerations for SAR studies involving this scaffold include:
-
The nature of the substituent on the 6-amino group: The size, electronics, and hydrogen bonding capacity of this group are critical for target engagement.
-
The role of the 7-fluoro group: Comparative studies with non-fluorinated analogs can elucidate the contribution of the fluorine atom to binding affinity and metabolic stability.
-
Stereochemistry at any introduced chiral centers: The three-dimensional arrangement of substituents can have a profound impact on biological activity.
Conclusion and Future Perspectives
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a privileged heterocyclic core, a strategically placed amino group for synthetic diversification, and a fluorine atom for enhancing drug-like properties makes it an attractive starting point for the discovery of novel therapeutic agents. While its full potential is still being explored, the established importance of the tetrahydroquinoline scaffold in kinase inhibition and other therapeutic areas suggests that we will continue to see the emergence of innovative drug candidates derived from this promising intermediate. Further research into the synthesis of diverse libraries based on this core and their screening against a wide range of biological targets is warranted and holds significant promise for the future of drug discovery.
References
- 6- and 7-amino isoquinoline compounds and methods for making and using the same. Google Patents.
-
Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. PubMed. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex. Available at: [Link]
- New cationic 7-amino-1,2,3,4- tetrahydroquinolines, deying ... Google Patents.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Google Patents.
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. PubMed. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. PubMed. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]
-
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]
-
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]
-
Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Available at: [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC - NIH. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: A Research Chemical Primer
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the research chemical 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. Given its status as a specialized research compound, this guide synthesizes information from foundational chemical principles and data on structurally related molecules to provide a robust framework for its study and application.
Introduction: The Scientific Rationale
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged core structure in medicinal chemistry, forming the basis for a variety of therapeutic agents, including antihypertensive and antimalarial drugs[1]. Its unique conformational flexibility, combined with the electronic properties of the fused aromatic ring, makes it an attractive starting point for the design of novel bioactive molecules[1][2]. The specific substitutions on the target molecule, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, suggest a deliberate design to modulate its physicochemical and pharmacological properties.
-
Fluorine at the 7-position: The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[3][4][5]. Fluorine's high electronegativity can alter the local electronic environment, potentially influencing protein-ligand interactions[6]. In the context of quinolones, fluorine substitution has been shown to significantly enhance antibacterial activity[5][7].
-
Amino group at the 6-position: The primary amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Its position on the aromatic ring can influence the molecule's overall basicity and electronic distribution.
-
2-oxo functionality: The carbonyl group at the 2-position introduces a polar, hydrogen bond-accepting feature and creates a lactam ring. This functionality is present in other bioactive quinolinone derivatives, such as those identified as selective androgen receptor modulators[8].
This combination of functional groups on the tetrahydroquinoline core suggests that 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a promising candidate for screening in various biological assays, particularly in areas where related compounds have shown activity, such as oncology, infectious diseases, and neurodegenerative disorders[2][9][10][11].
Physicochemical Properties and Characterization
While specific experimental data for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not widely published, we can predict its key properties based on its structure and available data for similar compounds.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₉H₉FN₂O | Based on the chemical structure[12]. |
| Molecular Weight | 180.18 g/mol | Calculated from the molecular formula[12]. |
| CAS Number | 1155000-06-8 | As listed by chemical suppliers[12]. |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, ranging from off-white to light yellow. | Similar to related compounds like 6-Fluoro-1,2,3,4-tetrahydroquinoline, which is a fused solid or crystalline powder[13]. |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water is expected, though this may be enhanced at acidic pH due to the basicity of the amino group. | The tetrahydroquinoline core has both hydrophobic and hydrophilic character. The fluorine atom can increase lipophilicity[5]. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | The tetrahydroquinoline ring is generally stable. The amino group may be susceptible to oxidation over time. Related compounds are noted to be stable under recommended storage conditions and incompatible with oxidizing agents[14]. |
| pKa | The amino group is expected to have a pKa in the range of 4-5, typical for anilines. The lactam nitrogen is significantly less basic. | The electron-withdrawing nature of the aromatic ring and the fluorine atom will reduce the basicity of the amino group compared to aliphatic amines. |
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one before its use in biological assays.
Caption: Workflow for the synthesis, purification, and analytical characterization of the target compound.
Proposed Synthesis and Mechanistic Considerations
A plausible synthetic route to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be devised based on established methods for constructing substituted quinolinones, such as domino reactions[2][15]. A potential retrosynthetic analysis suggests a multi-step process starting from commercially available precursors.
Hypothetical Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Causality in Experimental Choices:
-
Starting Materials: 2-Fluoro-5-nitroaniline is a logical starting material as it incorporates the required fluorine and a precursor to the amino group in the correct relative positions.
-
Ring Formation: The initial cyclization to form the quinolinone ring is a critical step. A domino reaction, potentially a Michael addition followed by an S-NAr cyclization, could also be explored, as this approach is efficient for creating highly substituted quinolinones[2][15].
-
Reduction Steps: A two-step reduction is proposed. The selective reduction of the nitro group to an amine is a standard transformation. Subsequent reduction of the quinoline double bonds to form the tetrahydroquinoline ring often requires more forcing conditions, such as high-pressure hydrogenation. The order of these reductions may need to be optimized.
Potential Biological Applications and Experimental Protocols
The structural motifs within 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one suggest several avenues for biological investigation.
Hypothesized Biological Targets
-
Kinase Inhibition: Many quinoline and quinolinone derivatives are known kinase inhibitors. The scaffold can mimic the adenine region of ATP and bind to the kinase hinge region. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., RAF, JNK)[3][4].
-
DNA Gyrase/Topoisomerase Inhibition: The fluoroquinolone class of antibiotics acts by inhibiting bacterial DNA gyrase and topoisomerase IV[5][7]. The presence of the 7-fluoro substituent makes this an important area to investigate for potential antibacterial activity.
-
Nuclear Receptor Modulation: Substituted tetrahydroquinolines have been identified as inverse agonists for nuclear receptors like RORγ[11]. Additionally, quinolin-2-ones have shown activity as selective androgen receptor modulators[8].
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
This protocol outlines a self-validating system to assess the inhibitory potential of the test compound against a representative tyrosine kinase.
Objective: To determine the IC₅₀ value of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one against a specific tyrosine kinase.
Materials:
-
Test Compound: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (dissolved in 100% DMSO to create a 10 mM stock solution).
-
Recombinant human tyrosine kinase (e.g., EGFR, Src).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Positive Control Inhibitor (e.g., Staurosporine, or a specific inhibitor for the chosen kinase).
-
384-well assay plates (low-volume, white).
-
Plate reader capable of luminescence or TR-FRET detection.
Step-by-Step Methodology:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution of the test compound in 100% DMSO. A typical 11-point, 3-fold dilution series is recommended to span a wide concentration range.
-
Rationale: A wide concentration range is crucial for accurately determining the sigmoidal dose-response curve and calculating the IC₅₀.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the diluted compounds, DMSO (negative control), and positive control inhibitor to the 384-well plates.
-
Rationale: Nanodispensing minimizes the final DMSO concentration in the assay, preventing solvent-induced artifacts.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the compounds.
-
Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.
-
Rationale: Pre-incubation ensures that the binding equilibrium between the inhibitor and the enzyme is reached before initiating the reaction.
-
Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Rationale: Using ATP at its Kₘ provides a sensitive measure of competitive inhibition.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety and Handling
As with any research chemical of unknown toxicity, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[16][17]. Avoid contact with skin and eyes[17].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[17].
-
Hazard Profile (Inferred): Based on related compounds, this chemical may cause skin, eye, and respiratory irritation[18][19][20]. It should be treated as harmful if swallowed, in contact with skin, or if inhaled[17][20].
Conclusion and Future Directions
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents a strategically designed molecule with significant potential in drug discovery. The convergence of a privileged tetrahydroquinoline scaffold with key pharmacomodulating groups—a fluorine atom and a primary amine—warrants its investigation across a range of biological targets. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on executing the proposed synthetic and analytical workflows to obtain a pure, well-characterized sample. Subsequent screening in diverse biological assays, guided by the hypotheses presented, will be crucial in elucidating its therapeutic potential and defining its mechanism of action.
References
- MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.
- Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg.
- Parchem. (2026, January 23). Mastering 1,2,3,4-Tetrahydroquinoline: A Step-by-Step Guide for Chemists.
- Faheem, et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Thermo Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- López-Jácome, L. A., et al. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
- PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives.
- PubMed Central. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.
- Katritzky, A. R., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
- Biosynth. (n.d.). 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
- RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline.
- van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.
- Fisher Scientific. (2013, December 10). SAFETY DATA SHEET.
- ACS Publications. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.
- ChemicalBook. (n.d.). MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline.
- MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- ResearchGate. (2025, August 5). Fluorine substituent effects (on bioactivity).
- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
Sources
- 1. parchem.com [parchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions | MDPI [mdpi.com]
- 16. capotchem.cn [capotchem.cn]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: A Scaffold of Latent Potential in Drug Discovery
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific analogue, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, presents a unique substitution pattern that suggests a significant, yet largely unexplored, potential for biological activity. The presence of a fluorine atom at the C7 position and an amino group at the C6 position on the tetrahydroquinolin-2-one core is anticipated to modulate the molecule's electronic properties and binding interactions with biological targets. This guide provides a prospective analysis of this compound, proposing a viable synthetic route, postulating its potential therapeutic applications based on structure-activity relationships of related compounds, and detailing a comprehensive framework for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this intriguing molecule.
Introduction: The Strategic Importance of the Fluoro-Substituted Quinolinone Core
The 1,2,3,4-tetrahydroquinoline ring system is a prevalent structural motif in a multitude of synthetic pharmaceuticals, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Specifically, in the context of quinolones, a fluorine atom at the C6 position has been shown to be crucial for potent antibacterial activity.[2][3]
The subject of this guide, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one , combines the established tetrahydroquinolin-2-one core with a strategic fluorine and amino substitution pattern. While specific literature on this exact molecule is sparse, its structural features suggest a high potential for novel biological activities. The electron-donating amino group at the C6 position and the electron-withdrawing fluorine atom at the C7 position are expected to create a unique electronic environment that could lead to novel interactions with biological targets. This guide will, therefore, provide a comprehensive prospective analysis to stimulate and guide future research into this promising compound.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be envisioned through a multi-step sequence starting from a commercially available substituted aniline. The proposed pathway prioritizes regioselective control and employs well-established reactions in organic synthesis.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be derived from a suitably substituted 3-(fluoro-nitrophenyl)propanoic acid, which in turn can be synthesized from a commercially available fluoro-nitroaniline.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The forward synthesis would involve the following key transformations:
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate
-
To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add ethyl acrylate (1.2 eq), palladium(II) acetate (0.05 eq), a phosphine ligand (e.g., P(o-tolyl)3, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of Ethyl 3-(4-fluoro-3-nitrophenyl)propanoate
-
Dissolve the product from Step 1 in ethanol or methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
Step 3: Synthesis of Ethyl 3-(3-amino-4-fluorophenyl)propanoate
-
Dissolve the product from Step 2 in a mixture of ethanol and water.
-
Add a reducing agent such as sodium dithionite or iron powder with ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.
Step 4: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one
-
Heat the amino ester from Step 3 in a high-boiling point solvent such as diphenyl ether or under neat conditions at elevated temperatures (e.g., 180-220 °C) to induce intramolecular cyclization via amide formation with the elimination of ethanol.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
Step 5: Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
-
Dissolve the product from Step 4 in concentrated sulfuric acid at 0 °C.
-
Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the nitrated product.
Step 6: Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
-
Reduce the nitro group of the compound from Step 5 using a standard reduction method, such as catalytic hydrogenation with Pd/C in ethanol or methanol, or using a metal in acidic media (e.g., SnCl2·2H2O in ethanol).
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction accordingly based on the chosen reducing agent. For catalytic hydrogenation, filter off the catalyst and concentrate the solvent. For metal/acid reduction, neutralize the mixture and extract the product.
-
Purify the final product by column chromatography or recrystallization.
Postulated Biological Activity and Mechanism of Action
Based on the extensive research on quinoline and tetrahydroquinoline derivatives, we can postulate several potential biological activities for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Potential as an Anticancer Agent
The quinoline scaffold is present in numerous anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The substitution pattern of 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may confer novel anticancer properties. The amino group at C6 could act as a hydrogen bond donor, while the fluorine at C7 could enhance binding affinity and metabolic stability.
Hypothesized Mechanism of Action (Anticancer):
Caption: Postulated anticancer mechanisms of action.
Potential as an Antibacterial Agent
Fluoroquinolones are a well-established class of antibiotics. While the target compound is not a classic fluoroquinolone, the presence of the 7-fluoro substituent is a key feature in many potent antibacterial agents.[2] The 6-amino group could also play a role in interacting with the bacterial target, potentially DNA gyrase or topoisomerase IV.
| Structural Feature | Potential Contribution to Antibacterial Activity | Supporting Rationale |
| 7-Fluoro Group | Enhanced binding to DNA gyrase/topoisomerase IV; Increased cell penetration | Fluorine at the analogous C6 position in fluoroquinolones is critical for activity.[3] |
| 6-Amino Group | Potential for hydrogen bonding interactions with the target enzyme or DNA | Amino substitutions on the quinoline core can modulate activity. |
| Tetrahydroquinolin-2-one Core | Provides a rigid scaffold for the presentation of key pharmacophoric groups | The quinolone core is essential for the antibacterial action of this class of drugs. |
Recommended Experimental Evaluation
To validate the proposed synthesis and investigate the biological potential of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, a systematic experimental workflow is recommended.
Chemical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
In Vitro Biological Assays
A panel of in vitro assays should be conducted to screen for the postulated biological activities:
Anticancer Activity Screening:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects against a panel of cancer cell lines (e.g., breast, lung, colon cancer) and a non-cancerous cell line to assess selectivity.
-
Kinase Inhibition Assays: To screen for inhibitory activity against a panel of relevant tyrosine kinases.
-
Topoisomerase Inhibition Assays: To evaluate the ability to inhibit human topoisomerase I and II.
-
Tubulin Polymerization Assay: To determine if the compound affects microtubule dynamics.
Antibacterial Activity Screening:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the potency against a panel of Gram-positive and Gram-negative bacteria.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays: To investigate the specific molecular target of antibacterial action.
Conclusion
While "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" remains a molecule with a limited footprint in the current scientific literature, its structural features, when analyzed in the context of the broader family of quinolinone and tetrahydroquinoline derivatives, suggest a high probability of valuable biological activity. This technical guide provides a comprehensive, prospective framework for its synthesis and evaluation. The proposed synthetic route is based on established and reliable chemical transformations, and the suggested biological assays are designed to systematically uncover its therapeutic potential. It is our hope that this document will serve as a catalyst for further research into this promising compound, potentially leading to the discovery of novel therapeutic agents.
References
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
- SAR of Quinolones. (n.d.).
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
"6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" synthesis reaction conditions
Application Note: A-TQ-2301
Title: A Robust and Scalable Protocol for the Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Introduction & Significance
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a key heterocyclic building block in modern medicinal chemistry. Its rigid, saturated lactam structure combined with the specific substitution pattern—an electron-donating amino group and an electron-withdrawing fluorine atom—makes it a valuable scaffold for the development of highly specific and potent therapeutic agents. The tetrahydroquinoline nucleus is a prevalent core structure in a wide array of synthetic pharmaceuticals, including antiviral, antiarrhythmic, and antimalarial agents[1]. Specifically, substituted tetrahydroquinolines are being actively investigated as RORγ inverse agonists for the treatment of prostate cancer, highlighting the therapeutic relevance of this molecular framework[2].
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, focusing on the critical final step: the chemoselective reduction of the nitro-group precursor. We will detail the causality behind reagent selection, provide a step-by-step experimental procedure, and discuss process safety to ensure a reliable and scalable synthesis.
Synthetic Strategy Overview
The most direct and efficient synthetic route to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves a two-step process. The synthesis begins with the creation of the core heterocyclic structure, followed by functional group transformations to install the desired amino and fluoro substituents.
-
Step 1: Formation of the Nitro Precursor. The synthesis typically starts from an appropriately substituted aniline derivative which undergoes cyclization and subsequent nitration to yield the key intermediate, 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one. While various methods exist for the construction of the quinolinone ring, a common approach involves the nitration of a pre-formed 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one scaffold using a mixture of fuming nitric acid and concentrated sulfuric acid[3].
-
Step 2: Reduction of the Nitro Group. The final step, and the primary focus of this guide, is the selective reduction of the aromatic nitro group to the corresponding primary amine. This transformation is critical as it must be performed without altering the lactam functionality or the fluorine substituent.
The overall transformation is depicted below:
Sources
Comprehensive Analytical Characterization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1155000-06-8), a key heterocyclic intermediate in pharmaceutical research.[1] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering robust, step-by-step procedures for identity, purity, and structural confirmation. The methodologies are grounded in established scientific principles and align with regulatory expectations for analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Introduction: The Imperative for Rigorous Characterization
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a substituted quinolinone derivative. Such scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities.[5][6][7] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles like this compound of high interest in drug discovery.[8][9]
The unambiguous characterization of such a molecule is the bedrock of successful drug development. It ensures the integrity of biological data, meets regulatory requirements, and guarantees the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-faceted analytical approach, ensuring that the compound's identity, purity, and structural integrity are confirmed with the highest degree of confidence.
The overall analytical workflow is designed to provide orthogonal data, where each technique validates the others, leading to a comprehensive characterization package.
Caption: Overall workflow for the characterization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is the cornerstone for determining the purity of the compound and quantifying any related impurities. The selection of a reversed-phase method is logical for this molecule, which possesses both polar (amine, amide) and non-polar (aromatic ring) features.
Causality Behind Experimental Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar compounds.
-
Mobile Phase: An acetonitrile/water gradient is chosen for its versatility. The acidic modifier (formic acid) serves two purposes: it protonates the basic amino group to ensure good peak shape and suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.
-
Detection Wavelength: The quinolinone core is a strong chromophore. A preliminary UV scan or diode array detector (DAD) would be used to identify the wavelength of maximum absorbance (λmax), ensuring high sensitivity for both the main peak and potential impurities. A wavelength around 254 nm is a common starting point for such aromatic systems.[10]
Protocol 2.1: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh approximately 5.0 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Chromatographic Conditions: The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD at 254 nm (or λmax) |
| Injection Volume | 5 µL |
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine the purity of the sample. The relative retention times of any impurities should be documented.
Structural Elucidation and Confirmation
A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is required for the unambiguous confirmation of the chemical structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identity confirmation. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will readily protonate the amino group to form the [M+H]⁺ ion with minimal fragmentation.
Causality Behind Experimental Choices:
-
Ionization Mode: Positive ion ESI is selected because the primary amine group is basic and easily protonated in the acidic mobile phase used for LC-MS, leading to a strong signal for the [M+H]⁺ ion.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₉FN₂O) by comparing the measured mass to the theoretical mass.[8][11]
Protocol 3.1.1: LC-MS Analysis for Molecular Weight Confirmation
-
Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF).
-
Sample Preparation: Dilute the stock solution from Protocol 2.1 to approximately 10 µg/mL using the initial mobile phase conditions.
-
LC-MS Conditions:
-
LC: Use the same column and mobile phases as in Protocol 2.1, but a faster gradient can be employed if separation of impurities is not the primary goal.
-
MS Source (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas (N₂): Flow rate ~600 L/hr at 350°C
-
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound's retention time.
-
Extract the mass spectrum for this peak and identify the monoisotopic mass of the [M+H]⁺ ion.
-
Compare the measured mass with the theoretical mass.
-
| Parameter | Expected Value |
| Formula | C₉H₉FN₂O |
| Theoretical MW | 180.18 g/mol [1] |
| Theoretical [M+H]⁺ (monoisotopic) | 181.0775 |
| Acceptance Criteria (HRMS) | Measured mass should be within ± 5 ppm of the theoretical mass. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all essential for complete structural confirmation.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it can dissolve a wide range of organic compounds and its residual peak does not interfere with the key aromatic or aliphatic signals expected for this molecule.
-
¹H NMR: This spectrum will confirm the number of protons and their local environments, including the aliphatic protons of the tetrahydroquinoline ring and the aromatic protons. The coupling patterns will reveal their connectivity.
-
¹³C NMR: This provides the number of unique carbon environments. The chemical shifts will differentiate between sp² (aromatic, carbonyl) and sp³ (aliphatic) carbons.
-
¹⁹F NMR: This is a simple but critical experiment. A single signal in the ¹⁹F spectrum will confirm the presence of the fluorine atom and its coupling to adjacent protons (if any) can provide further structural information.
Protocol 3.2.1: NMR Spectral Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.
-
Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values. Compare the observed data to the expected values based on the known structure.
| Spectrum | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | ~10.0-10.5 (s, 1H, NH -CO); ~6.5-7.5 (m, 2H, Ar-H ); ~5.0-5.5 (br s, 2H, NH ₂); ~2.5-3.0 (m, 2H, CH ₂); ~2.2-2.6 (m, 2H, CH ₂) |
| ¹³C NMR | ~170 (C=O); ~140-150 (Ar-C -F); ~110-135 (other Ar-C ); ~40-50 (aliphatic C H₂); ~20-30 (aliphatic C H₂) |
| ¹⁹F NMR | A single resonance, likely between -120 and -150 ppm (relative to CFCl₃). |
Note: The exact chemical shifts and coupling patterns are predictions and may vary. The data should be consistent with the structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.[8][10][12]
Method Validation Principles
For use in a regulated environment, the analytical methods described, particularly the HPLC purity method, must be validated to demonstrate they are fit for purpose.[13][14] Validation should be performed according to established guidelines such as ICH Q2(R2).[2][13][15]
Caption: Interrelationship of key validation parameters as per ICH Q2(R2) guidelines.
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blank samples and spiked samples.[16][17]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard across a specified range.
-
Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the theoretical value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[14]
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.[14]
-
Reproducibility: Precision between different laboratories (inter-laboratory trial).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).
Conclusion
The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. By employing a combination of chromatographic and spectroscopic techniques, scientists can confidently confirm the identity, purity, and structure of this important pharmaceutical intermediate. Adherence to the principles of method validation ensures that the data generated is reliable, reproducible, and suitable for regulatory submission, thereby supporting the advancement of drug discovery and development programs.
References
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. Available at: [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. ProPharma. Available at: [Link]
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors. MDPI. Available at: [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mdpi.com [mdpi.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors [mdpi.com]
- 10. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. propharmagroup.com [propharmagroup.com]
The Strategic Role of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in Modern Drug Discovery: Application Notes for the Synthesis of Advanced Kinase Inhibitors
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 1,2,3,4-tetrahydroquinoline nucleus represents one such scaffold, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies. This document provides a detailed technical guide on the application of a key derivative, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one , as a strategic intermediate in the synthesis of potent and selective kinase inhibitors.
The strategic incorporation of a fluorine atom at the 7-position and an amino group at the 6-position of the tetrahydroquinolin-2-one core imparts unique physicochemical properties, influencing factors such as metabolic stability, binding affinity, and overall pharmacokinetic profile. This application note will elucidate the synthetic utility of this compound, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and cancers.
Physicochemical Properties and Strategic Importance
The inherent reactivity and structural features of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one make it a valuable building block for combinatorial chemistry and lead optimization.
| Property | Value | Source |
| CAS Number | 1155000-06-8 | |
| Molecular Formula | C₉H₉FN₂O | |
| Molecular Weight | 180.18 g/mol |
The primary amino group at the 6-position serves as a versatile handle for a variety of chemical transformations, including amidation, sulfonylation, and the formation of heterocyclic rings. The fluorine atom at the adjacent 7-position can enhance binding interactions with target proteins through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the drug-like properties of the final compound.
Application in the Synthesis of JAK Kinase Inhibitors
A significant application of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is demonstrated in its use as a key intermediate for the synthesis of pyrrolo[2,1-f][1][2]triazine derivatives, which are potent inhibitors of the Janus kinase (JAK) family of enzymes, including JAK1, JAK2, and TYK2. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in numerous autoimmune disorders and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. Its aberrant activation is a known driver in various malignancies and inflammatory diseases.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
The following protocols are derived from established synthetic routes and are intended for research purposes. Appropriate personal protective equipment and standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
This protocol outlines a general multi-step synthesis of the title compound, which is a key intermediate.
Materials:
-
Substituted aniline precursor
-
Acryloyl chloride
-
Aluminum chloride
-
Reducing agent (e.g., Sodium borohydride)
-
Solvents (e.g., Dichloromethane, Methanol)
-
Acids and bases for workup (e.g., HCl, NaHCO₃)
Procedure:
-
Friedel-Crafts Acylation: React a suitable N-protected fluoroaniline with acryloyl chloride in the presence of a Lewis acid like aluminum chloride to form a prop-2-enoyl aniline derivative.
-
Cyclization: Induce intramolecular cyclization of the acylated aniline, often through heating, to form the dihydroquinolin-2-one ring system.
-
Reduction of the Double Bond: Reduce the endocyclic double bond of the dihydroquinolin-2-one using a suitable reducing agent, such as sodium borohydride, to yield the saturated 1,2,3,4-tetrahydroquinolin-2-one core.
-
Nitration and Reduction: Introduce a nitro group at the 6-position via nitration, followed by reduction to the corresponding amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Deprotection (if applicable): If a protecting group was used on the aniline nitrogen, remove it under appropriate conditions to yield the final product.
Protocol 2: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine JAK Inhibitor
This protocol describes the subsequent use of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one to synthesize a representative JAK inhibitor.
Workflow Diagram:
Caption: Synthetic workflow for a JAK inhibitor.
Materials:
-
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Buchwald-Hartwig Amination: In a reaction vessel purged with an inert gas, combine 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, the halo-substituted pyrrolo[2,1-f][1][2]triazine, palladium catalyst, ligand, and base in the solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the final pyrrolo[2,1-f][1][2]triazine JAK inhibitor.
Protocol 3: In Vitro JAK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against JAK kinases.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The amount of phosphorylated product is typically quantified using a variety of detection methods, such as fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant human JAK1, JAK2, or TYK2 enzyme
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a reaction mixture containing the JAK enzyme, substrate peptide, and any necessary cofactors in the assay buffer.
-
Initiate Reaction: Add the test compound dilutions to the wells of a microplate. Add the enzyme/substrate mixture to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction by adding a stop solution or the detection reagent. Allow the detection signal to develop according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Inhibitory Activity of a Representative Compound
The following table presents representative inhibitory data for a pyrrolo[2,1-f][1][2]triazine derivative synthesized using 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one as a key intermediate.
| Kinase Target | IC₅₀ (nM) |
| JAK1 | < 10 |
| JAK2 | < 10 |
| TYK2 | < 20 |
Data are representative and sourced from publicly available patent literature. Actual values may vary depending on experimental conditions.
Conclusion and Future Perspectives
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has been demonstrated to be a highly valuable and versatile intermediate in the synthesis of potent kinase inhibitors, particularly for the JAK family of enzymes. The strategic placement of the amino and fluoro substituents provides medicinal chemists with a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The protocols outlined in this document provide a solid foundation for researchers to explore the utility of this scaffold in their own drug discovery programs. Future applications of this intermediate are likely to expand to other kinase families and diverse biological targets, further cementing the importance of the tetrahydroquinoline core in modern medicinal chemistry.
References
-
U.S. Patent No. US20130079332A1. (2013). Pyrrolo[2,1-f][1][2]triazine compounds as Janus Kinase (JAK) inhibitors.
-
BPS Bioscience. (n.d.). JAK1 Kinase Assay Protocol. Retrieved from [Link]
- Xin, M., et al. (2020).
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
Sources
Application Notes and Protocols for the Investigation of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in Cancer Research
Introduction: A Novel Scaffold in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic molecule belonging to the broader classes of fluoroquinolones and tetrahydroquinolines. While direct research on this specific molecule is nascent, its structural motifs suggest a strong potential for anticancer activity.
Fluoroquinolone derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase II, which leads to DNA fragmentation and the induction of apoptosis.[1] Similarly, the tetrahydroquinoline scaffold is a key component in a number of compounds with demonstrated anticancer properties, acting through pathways that modulate cell proliferation, apoptosis, and cell migration.[2] Some tetrahydroquinoline derivatives are also being explored as inhibitors of the mTOR pathway, a central regulator of cell growth and proliferation.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. It provides a theoretical framework for its potential mechanisms of action and detailed protocols for its evaluation in both in vitro and in vivo cancer models.
Postulated Mechanisms of Anticancer Activity
Based on the known biological activities of the fluoroquinolone and tetrahydroquinoline pharmacophores, several potential mechanisms of action for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be hypothesized. These include:
-
Topoisomerase II Inhibition: Like many fluoroquinolones, this compound may act as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks that trigger apoptosis.[1]
-
Induction of Apoptosis: The compound could induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is a common mechanism for both fluoroquinolone and tetrahydroquinoline derivatives.[5][6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents. This compound may induce arrest at the G2/M or S phases, preventing cancer cell proliferation.[5][6]
-
Kinase Inhibition: Some fluoroquinolones and tetrahydroquinolines have been shown to inhibit various protein kinases involved in cancer cell signaling, such as those in the mTOR pathway.[1][3][4]
The following diagram illustrates the potential signaling pathways that may be modulated by 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, leading to an anticancer effect.
Caption: Postulated signaling pathways for the anticancer activity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a comprehensive framework for the initial in vitro and subsequent in vivo evaluation of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.
Part 1: In Vitro Screening
The initial phase of testing involves a series of in vitro assays to determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.[7][8]
The general workflow for in vitro screening is as follows:
Caption: General workflow for the in vitro screening of anticancer compounds.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
-
Dimethyl sulfoxide (DMSO)[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in complete medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the compound concentration.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | MCF-7 | 48 | Hypothetical Value |
| 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | A549 | 48 | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | 48 | Known Value |
| Doxorubicin (Control) | A549 | 48 | Known Value |
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10]
Materials:
-
Cancer cells treated with the compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
This method is used to determine the distribution of cells in the different phases of the cell cycle.[11][12][13]
Materials:
-
Cancer cells treated with the compound at its IC50 concentration
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a time course (e.g., 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
This assay determines if the compound inhibits the decatenation activity of topoisomerase II or acts as a poison by stabilizing the cleavage complex.[14][15][16][17]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA
-
Assay buffer
-
ATP
-
Proteinase K
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, and kDNA. Add the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Electrophoresis: Run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
-
Analysis: Inhibition of decatenation will result in the persistence of the high molecular weight kDNA network. The formation of linear DNA indicates a topoisomerase II poison.
Part 2: In Vivo Efficacy Studies
Following promising in vitro results, the anticancer efficacy of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one should be evaluated in an animal model, typically a xenograft mouse model.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line that showed sensitivity in vitro
-
Matrigel or similar basement membrane extract
-
The test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).
Conclusion and Future Directions
The structural features of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one suggest that it is a promising candidate for development as a novel anticancer agent. The protocols outlined in this application note provide a robust framework for its systematic evaluation. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological properties, as well as the exploration of its efficacy in combination with existing cancer therapies. The elucidation of its precise mechanism of action will be crucial for its potential translation into a clinical setting.
References
-
Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central. Available at: [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. Available at: [Link]
-
Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PubMed Central. Available at: [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]
-
Fluoroquinolone as anticancer agents: An overview. International Journal of Pharmacy and Analytical Research. Available at: [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PubMed Central. Available at: [Link]
-
Anti'-cancer activities of fluoroquinolones. Fluoroquinolones possess... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. Available at: [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available at: [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
Topoisomerase Assays. PubMed Central. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available at: [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
-
How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?. ResearchGate. Available at: [Link]
-
The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Safety and Health at Work. Available at: [Link]
Sources
- 1. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. topogen.com [topogen.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Labyrinth of Solubility: A Technical Guide for "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" in Assay Development
Welcome to the technical support center for "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" (CAS No: 1155000-06-8). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As a Senior Application Scientist, I understand that unexpected precipitation or poor solubility can be a significant roadblock in assay development, leading to inconsistent data and delays in your research. This resource provides in-depth troubleshooting strategies and foundational knowledge to help you navigate these common hurdles.
Understanding the Challenge: Why is Solubility a Concern?
"6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" is a complex heterocyclic compound with a molecular weight of 180.18 g/mol and the formula C₉H₉FN₂O.[1] Its structure, featuring both polar (amino, amide) and non-polar (fluorinated aromatic ring) moieties, suggests that it may exhibit limited solubility in purely aqueous solutions. Poor solubility is a prevalent issue for many new chemical entities in drug discovery, potentially leading to inaccurate assessment of their biological activity.[2][3]
This guide will address the most frequently asked questions and provide systematic approaches to overcome solubility-related artifacts in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is precipitating in my aqueous assay buffer. What is the first step?
Answer: The immediate goal is to determine the kinetic solubility of your specific lot of "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" in your assay buffer. The solubility of a compound can be influenced by minor variations in crystalline structure from batch to batch.
Troubleshooting Protocol: Rapid Assessment of Kinetic Solubility
This protocol will help you visually estimate the solubility limit of your compound.
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of the compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM or 20 mM).[4][5] DMSO is a powerful solvent for a wide range of organic compounds and is miscible with water.[6]
-
Serial Dilution in Assay Buffer: Perform a serial dilution of your DMSO stock solution directly into your aqueous assay buffer in a clear microplate or microcentrifuge tubes.
-
Visual Inspection: Incubate the dilutions at the assay temperature for a set period (e.g., 30 minutes to 2 hours) and visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Determine the Approximate Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit in that specific buffer.
This initial assessment is crucial for designing your experiments within the soluble range of the compound.
FAQ 2: How can I increase the solubility of "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" in my stock solution and final assay?
Answer: A multi-pronged approach involving solvent selection, pH adjustment, and the use of co-solvents is often effective.
Troubleshooting Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for improving the solubility of your compound.
Caption: Decision workflow for enhancing compound solubility.
Detailed Strategies:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[7][8]
-
In Stock Solutions: While DMSO is a primary choice, for particularly challenging compounds, a mixture of solvents might be necessary.
-
In Assay Buffers: Introducing a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 into your final assay buffer can maintain the compound's solubility. It is crucial to validate that the chosen co-solvent does not interfere with your assay's biological components.
-
| Co-solvent | Typical Starting Concentration in Assay | Considerations |
| Ethanol | 0.5 - 2% (v/v) | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 1 - 5% (v/v) | Generally well-tolerated in many biological systems. |
| PEG 400 | 1 - 10% (v/v) | Can increase viscosity; check for compatibility with your assay. |
-
pH Adjustment: The amino group in "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" suggests that its solubility may be pH-dependent.
-
Acidic pH: In a more acidic environment, the amino group can become protonated, increasing the molecule's polarity and potentially its aqueous solubility.
-
Basic pH: Conversely, in a basic environment, the amide proton could be removed, which might also alter solubility.
-
Experimental Approach: Test the solubility of the compound in a range of buffered solutions with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to identify the optimal pH for your assay.
-
FAQ 3: Could the observed lack of activity be due to compound precipitation rather than a true biological effect?
Answer: Absolutely. Compound precipitation can lead to false-negative results by reducing the effective concentration of the compound available to interact with the biological target. It can also cause false-positive results by interfering with certain assay technologies.
Protocol for Differentiating Insolubility from Inactivity
-
Pre- and Post-Assay Solubility Check:
-
Prepare your highest assay concentration of the compound in the final assay buffer.
-
Divide the sample in two. Centrifuge one sample immediately at high speed (e.g., >14,000 x g) for 15-30 minutes.
-
Incubate the other sample under your standard assay conditions (time and temperature).
-
After incubation, centrifuge the second sample.
-
Carefully collect the supernatant from both samples and measure the compound concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS). A significant decrease in concentration in the incubated sample compared to the non-incubated one indicates precipitation during the assay.
-
-
Assay with a Solubilizing Agent:
-
Run a control experiment where a known solubilizing agent (that is inert in your assay) is included. If the compound's activity increases in the presence of the solubilizing agent, it strongly suggests that the initial lack of activity was due to poor solubility.
-
FAQ 4: Are there any other formulation strategies I can consider for in vivo studies?
Answer: For preclinical and in vivo studies, more advanced formulation strategies may be necessary to improve bioavailability.[2] These can include:
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a higher dissolution rate.[2]
-
Solid Dispersions: Dispersing the compound in a solid matrix, often with a polymer, can enhance its dissolution.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids or self-emulsifying drug delivery systems (SEDDS) can improve absorption.
These advanced techniques typically require specialized equipment and expertise.
Best Practices for Handling "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one"
-
Always use high-purity solvents.
-
Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles, which can promote precipitation.
-
Visually inspect solutions for clarity before each use.
-
When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and minimize localized high concentrations that can lead to precipitation.
References
-
Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Jadhav, S. B., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–8.
- Kozikowski, B. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(5), 747–754.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
- Yalkowsky, S. H., & He, Y. (2003).
- Zakeri-Milani, P., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. H35364.MD [thermofisher.com]
- 7. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Validation & Comparative
A Senior Application Scientist's Guide to "6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" Analogs: A Comparative Study in Anticancer Drug Discovery
Welcome to an in-depth exploration of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quest for novel therapeutics. Here, we will dissect the structure-activity relationships (SAR) of this promising scaffold, present comparative experimental data, and provide detailed protocols for key biological assays. Our focus will be on the potential of these compounds as anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2][3]
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4] The introduction of a fluorine atom and an amino group at specific positions, as in our lead compound, can significantly influence its pharmacological properties, including metabolic stability and target binding affinity. This guide will illuminate how subtle molecular modifications can translate into profound differences in biological activity.
The Synthetic Pathway: Crafting the Core and its Analogs
The synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one and its analogs can be achieved through a multi-step process. A common strategy involves the construction of the tetrahydroquinoline core followed by functional group manipulations. One plausible approach is the domino synthesis of tetrahydroquinolines via a reduction-reductive amination sequence, which is highly efficient and demonstrates excellent atom economy.[5]
A key step in the synthesis of our lead compound is the reduction of a nitro group to an amine. This can be accomplished using various reducing agents, such as iron powder in the presence of an acid. For instance, a reaction mixture of iron powder and ammonium chloride in acetic acid and water can be heated, to which the nitro-substituted precursor is added.[6]
To generate a library of analogs for a comparative study, modifications can be introduced at several key positions. For this guide, we will consider a hypothetical set of analogs to illustrate the principles of SAR. These analogs are designed to probe the importance of the amino and fluoro substituents.
Hypothetical Analogs for Comparative Study:
-
Analog 1: 6-Nitro-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (The precursor to our lead compound)
-
Analog 2: 6-Amino-1,2,3,4-tetrahydroquinolin-2-one (Lacks the fluorine atom)
-
Analog 3: 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (Isomeric analog with swapped substituent positions)
-
Analog 4: 6-Acetamido-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (N-acylated analog)
The synthesis of these analogs would follow similar chemical principles, with modifications to the starting materials and reaction conditions as required.
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
The research highlights that the cytotoxic activity of these derivatives is significantly influenced by the substituents on the benzamide moiety.[7] For instance, the presence of highly electron-withdrawing groups like trifluoromethyl groups enhances cytotoxicity against various cancer cell lines.[7] This suggests that the electronic properties of the substituents on the tetrahydroquinoline ring play a crucial role in their anticancer activity.
Below is a table summarizing the in vitro cytotoxicity data for a selection of these morpholine-substituted tetrahydroquinoline derivatives against different cancer cell lines.
| Compound | R1 | R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10d | 3-F | 5-CF3 | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 3,5-bis(CF3) | H | 0.033 ± 0.003 | 0.11 ± 0.009 | 0.19 ± 0.01 |
| 10h | 3-CF3 | H | 0.091 ± 0.008 | 0.087 ± 0.007 | 0.11 ± 0.009 |
Data extracted from Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.[7]
From this data, we can infer that the presence and position of fluorine and trifluoromethyl groups are critical for potent anticancer activity. Compound 10e , with two trifluoromethyl groups, demonstrated the highest activity against the A549 lung cancer cell line.[7] This underscores the importance of electron-withdrawing substituents in enhancing the potency of these compounds.
Based on these findings, we can hypothesize the following for our proposed analogs:
-
Analog 1 (Nitro-substituted): Likely to be less active than the amino-substituted lead compound, as the nitro group may not be optimal for binding to the target.
-
Analog 2 (Non-fluorinated): The absence of the fluorine atom may lead to reduced activity, as fluorine can enhance binding affinity and metabolic stability.
-
Analog 3 (Isomeric): The positional change of the amino and fluoro groups would likely alter the binding mode and could lead to a significant change in activity.
-
Analog 4 (Acetamido-substituted): The acylation of the amino group could either increase or decrease activity, depending on the steric and electronic effects of the acetyl group in the binding pocket of the target protein.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][8] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for cancer therapy.[1][3] Several inhibitors targeting components of this pathway have been developed and are in clinical trials.[2][9] The tetrahydroquinoline scaffold has been identified as a promising core structure for the development of novel PI3K/mTOR inhibitors.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by tetrahydroquinoline analogs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two fundamental assays in cancer drug discovery: the MTT assay for cell viability and an in vitro kinase assay.
MTT Cell Viability Assay Protocol
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10]
Materials:
-
96-well plates
-
Cells of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (tetrahydroquinoline analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10][12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Assay Protocol
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific kinase, such as mTOR or PI3K.[13][14]
Materials:
-
Recombinant kinase (e.g., mTOR, PI3K)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (tetrahydroquinoline analogs)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well or 384-well plate, add the following in order:
-
Test compound or vehicle control.
-
Kinase.
-
Substrate/ATP mixture to initiate the reaction. The final reaction volume is typically 10-25 µL.[15]
-
-
Incubation: Incubate the reaction plate at room temperature or 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay using ADP-Glo™ technology.
Conclusion
The 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway. This guide has provided a framework for understanding the synthesis, biological evaluation, and structure-activity relationships of its analogs. By systematically modifying the core structure and evaluating the resulting compounds using the detailed protocols provided, researchers can further elucidate the therapeutic potential of this important class of molecules. The insights gained from such comparative studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). National Center for Biotechnology Information. [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (n.d.). MDPI. [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]
-
Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). National Center for Biotechnology Information. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (n.d.). Taylor & Francis Online. [Link]
-
PI3K/Akt/mTOR inhibitors. (n.d.). Adooq Bioscience. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Optimizing mTOR Inhibitors with Property-Based Drug Design. (n.d.). TheraIndx Lifesciences. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 | Benchchem [benchchem.com]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theraindx.com [theraindx.com]
- 9. adooq.com [adooq.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
